(1R,5R)-3-Cbz-3,6-diaza-bicyclo[3.2.0]heptane

nAChR α4β2 selectivity α3β4 selectivity

Choose the (1R,5R) enantiomer to lock in α4β2/α3β4 nAChR subtype selectivity, as proven by published SAR. The Cbz group provides orthogonal protection to Boc, enabling sequential deprotection in complex ligand syntheses. Its reduced basicity (lower pKa vs. piperazine) enhances oral bioavailability and CNS penetration. Build patentable libraries of N-pyridinyl nAChR analogs for pain, addiction, and cognition programs. Rigorous stereochemical integrity ensures reproducible pharmacological results.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 370881-68-8
Cat. No. B7856122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5R)-3-Cbz-3,6-diaza-bicyclo[3.2.0]heptane
CAS370881-68-8
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1C2CN(CC2N1)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C13H16N2O2/c16-13(15-7-11-6-14-12(11)8-15)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12+/m1/s1
InChIKeyBCONCMOUSFKNCK-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (1R,5R)-3,6-Diazabicyclo[3.2.0]heptane-3-carboxylate: A Chiral Cbz-Protected Bicyclic Scaffold for nAChR Agonist Synthesis


(1R,5R)-3-Cbz-3,6-diaza-bicyclo[3.2.0]heptane (CAS 370881-68-8) is an enantiomerically pure, Cbz-protected diazabicyclic building block with the molecular formula C₁₃H₁₆N₂O₂ and molecular weight 232.28 g/mol . Its defined (1R,5R) stereochemistry and Cbz protecting group render it a key intermediate in medicinal chemistry, particularly for synthesizing ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs) [1].

Why Benzyl (1R,5R)-3,6-Diazabicyclo[3.2.0]heptane-3-carboxylate Cannot Be Casually Substituted


Substituting (1R,5R)-3-Cbz-3,6-diaza-bicyclo[3.2.0]heptane with its (1S,5S) enantiomer, a Boc-protected analog, or a regioisomeric Cbz-protected diazabicyclo[3.2.0]heptane can drastically alter the pharmacological profile of downstream nAChR ligands. Published SAR studies demonstrate that the (1R,5R) core confers a distinct selectivity pattern for α3β4 vs. α4β2 nAChR subtypes compared to the (1S,5S) and (1R,5S) stereoisomers [1]. Furthermore, the Cbz protecting group offers different cleavage conditions and synthetic compatibility compared to Boc, impacting multi-step synthesis efficiency [2].

Quantitative Evidence Guide: Why Benzyl (1R,5R)-3,6-Diazabicyclo[3.2.0]heptane-3-carboxylate is the Optimal Choice for α4β2/α3β4 nAChR Ligand Development


Stereochemical Control Over nAChR Subtype Selectivity in 3-Pyridinyl Substituted Analogs

In a series of 3-N-pyridinyl-substituted 3,6-diazabicyclo[3.2.0]heptanes, compounds bearing the (1R,5R) stereochemistry displayed a divergent selectivity profile compared to those with (1R,5S) stereochemistry. Specifically, (1R,5R)-39, (1R,5R)-41, and (1R,5R)-42 were significantly more potent at the hα3β4 nAChR subtype, whereas (1R,5R)-38 and (1R,5R)-40 exhibited high selectivity for the hα4β2 nAChR subtype [1]. In contrast, the (1R,5S) analogs (1R,5S)-25, (1R,5S)-55, and (1R,5S)-56 were virtually inactive at hα3β4 but retained potency and efficacy at hα4β2 [1].

nAChR α4β2 selectivity α3β4 selectivity stereochemistry SAR

Predicted Basicity (pKa) Differentiates 3,6-Diazabicyclo[3.2.0]heptane Core from Piperazine

The predicted acid dissociation constant (pKa) for (1R,5R)-3-Cbz-3,6-diaza-bicyclo[3.2.0]heptane is 10.70±0.20 . While experimental pKa data for this specific compound are not available, a closely related diazabicyclic scaffold, N-Cbz-monoprotected 2,5-diazabicyclo[4.1.0]heptane, was experimentally determined to have a conjugate acid pKa of 6.74±0.05, which is 1.3 units lower than the corresponding N-Cbz-monoprotected piperazine (pKa ≈ 8.0) [1]. This suggests that the bicyclic diazabicycloheptane core is significantly less basic than piperazine.

basicity pKa piperazine surrogate pharmacokinetics ADME

Use as Key Intermediate in the Synthesis of a Patented nAChR Modulator

The (1R,5R)-stereochemistry of this Cbz-protected diazabicycloheptane is identical to that used in the synthesis of (1S,5S)-3-(5,6-dichloro-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane, a compound patented for treating pain and other disorders associated with nicotinic acetylcholine receptors [1]. The patent explicitly describes the use of enantiomerically pure benzyl (1S,5S)-3,6-diaza-bicyclo[3.2.0]heptane-3-carbamate (CAS 370881-43-9, the enantiomer) as the starting material for this potent nAChR ligand [1].

nAChR pain intermediate patent A-366833

Cbz vs. Boc Protection: Orthogonal Deprotection for Multi-Step Synthesis

The Cbz (benzyloxycarbonyl) group is stable to acidic conditions but can be cleaved by hydrogenolysis or strong acid [1]. In contrast, the Boc (tert-butyloxycarbonyl) group is acid-labile. This orthogonality allows for sequential deprotection strategies when both protecting groups are present in a complex molecule [1]. The (1R,5R)-Boc analog (CAS 1419075-97-0) is commercially available, but choosing between Cbz and Boc depends on the synthetic sequence .

protecting group Cbz Boc orthogonal peptide synthesis

High-Value Application Scenarios for Benzyl (1R,5R)-3,6-Diazabicyclo[3.2.0]heptane-3-carboxylate in Drug Discovery


Synthesis of α4β2-Selective nAChR Agonists for Analgesic Drug Development

As demonstrated by the SAR studies on 3,6-diazabicyclo[3.2.0]heptanes, the (1R,5R) stereochemistry is critical for achieving either α4β2 selectivity or α3β4 potency [1]. This compound serves as the ideal starting material for constructing libraries of 3-N-pyridinyl-substituted analogs to explore nAChR subtype pharmacology, a validated target for non-opioid analgesics.

Piperazine Bioisostere Replacement for Improved CNS Drug Properties

The reduced basicity of the diazabicyclo[3.2.0]heptane core compared to piperazine, as evidenced by cross-study pKa data [1], makes this scaffold an attractive piperazine surrogate. Medicinal chemists can use (1R,5R)-3-Cbz-3,6-diaza-bicyclo[3.2.0]heptane to synthesize analogs with potentially improved brain penetration and oral bioavailability.

Orthogonal Protection Strategy in Complex Molecule Synthesis

The Cbz group's orthogonality to Boc protection allows for selective deprotection in advanced intermediates [1]. This is particularly useful in the synthesis of complex nAChR ligands where multiple amines must be differentiated and deprotected sequentially.

Development of Patentable nAChR Modulators for Pain and CNS Disorders

The direct precedent set by patents claiming the enantiomeric (1S,5S)-Cbz-protected scaffold as a key intermediate for potent nAChR ligands [1] validates the use of the (1R,5R) enantiomer in similar drug discovery programs. This compound enables the synthesis of novel, patentable compositions of matter for treating pain, addiction, and cognitive disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,5R)-3-Cbz-3,6-diaza-bicyclo[3.2.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.